

Application Notes and Protocols: E722-2648 In Vivo Xenograft Studies

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For Researchers, Scientists, and Drug Development Professionals

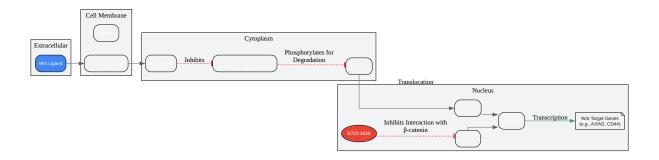
These application notes provide detailed protocols and summarize the in vivo efficacy of **E722-2648** (also referred to as C-1), a potent small molecule inhibitor of the β -catenin/BCL9 protein-protein interaction, in colorectal cancer (CRC) xenograft mouse models. **E722-2648** disrupts oncogenic Wnt signaling and cholesterol homeostasis, leading to reduced tumor growth.[1][2] [3]

Core Mechanism of Action

E722-2648 competitively inhibits the interaction between β-catenin and its coactivator BCL9. This disruption prevents the formation of a functional transcriptional complex, thereby inhibiting the expression of Wnt target genes, such as AXIN2 and CD44, which are critical for cancer cell proliferation and survival.[1][2][4] Additionally, **E722-2648** has been shown to disrupt cholesterol homeostasis by increasing cholesterol esterification and lipid droplet accumulation. [1][2][3]

Wnt/β-catenin Signaling Pathway Inhibition by E722-2648





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Caption: Inhibition of the Wnt/ β -catenin signaling pathway by **E722-2648**.

In Vivo Study Data in Xenograft Mouse Models

E722-2648 has demonstrated significant anti-tumor activity in colorectal cancer xenograft models. The following tables summarize the key findings from studies using the HCT116 human colorectal cancer cell line.

Table 1: Efficacy of Intraperitoneal E722-2648 in an HCT116 Peritoneal Xenograft Model



Parameter	Vehicle Control	E722-2648 (C-1)
Cell Line	HCT116	HCT116
Mouse Strain	NOD scid gamma (NSG)	NOD scid gamma (NSG)
Implantation Site	Peritoneal cavity	Peritoneal cavity
Treatment	Vehicle	4 mg/kg
Dosing Route	Intraperitoneal (IP)	Intraperitoneal (IP)
Dosing Schedule	Every other day	Every other day
Treatment Start	1 week post-engraftment	1 week post-engraftment
Outcome	N/A	Significantly reduced tumor burden

Note: Specific quantitative data on the percentage of tumor growth inhibition was not available in the reviewed literature.

Table 2: Immunohistochemical Analysis of HCT116 Xenograft Tumors Following Intratumoral E722-2648

Treatment

Biomarker	Function	Effect of E722-2648 (C-1)
AXIN2	Wnt signaling target	Significant Decrease
CD44	Wnt signaling target	Significant Decrease
Ki-67	Proliferation marker	Significant Decrease
Cleaved Caspase-3	Apoptosis marker	Significant Increase
CD31	Angiogenesis marker	Significant Decrease
CD163	Macrophage marker	Significant Decrease

Experimental Protocols



Protocol 1: HCT116 Peritoneal Xenograft Model

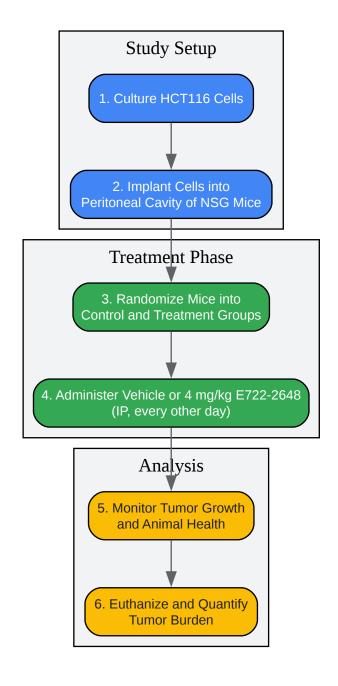
This protocol describes the evaluation of **E722-2648** in a peritoneal dissemination model of colorectal cancer.

1. Cell Culture:

- Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the logarithmic growth phase.
- 2. Animal Model:
- Use immunodeficient mice, such as NOD scid gamma (NSG) mice, to prevent graft rejection.
- 3. Cell Implantation:
- Resuspend the harvested HCT116 cells in a sterile phosphate-buffered saline (PBS) or appropriate cell culture medium without supplements.
- Inject the cell suspension into the peritoneal cavity of the mice.
- 4. Treatment:
- One week after cell engraftment, randomize the mice into treatment and control groups.
- Prepare the **E722-2648** (C-1) formulation at a concentration of 4 mg/kg. The vehicle used for the control group should be identical to the drug formulation without the active compound.
- Administer the treatment or vehicle via intraperitoneal injection every other day.
- 5. Endpoint Analysis:
- Monitor the mice for signs of tumor growth and toxicity.
- At the end of the study, euthanize the mice and quantify the tumor burden in the peritoneal cavity.

Experimental Workflow: Peritoneal Xenograft Study





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Caption: Workflow for the **E722-2648** peritoneal xenograft study.

Protocol 2: HCT116 Subcutaneous Xenograft Model for Immunohistochemistry

This protocol is designed for evaluating the intratumoral effects of **E722-2648** on key biomarkers.



- 1. Cell Culture and Animal Model:
- Follow steps 1 and 2 from Protocol 1.
- 2. Cell Implantation:
- Subcutaneously inject a suspension of HCT116 cells into the flank of the mice.
- 3. Tumor Growth and Treatment:
- Allow the tumors to reach a palpable size.
- Randomize the mice into treatment and control groups.
- Administer **E722-2648** (C-1) or vehicle directly into the tumor (intratumoral injection). The specific dose and schedule should be optimized for this administration route.
- 4. Tissue Collection and Analysis:
- At the study endpoint, excise the tumors.
- Fix the tumor tissue in formalin and embed in paraffin.
- Perform immunohistochemical staining on tumor sections for the biomarkers of interest:
 AXIN2, CD44, Ki-67, cleaved caspase-3, CD31, and CD163.
- Quantify the staining intensity and the percentage of positive cells for each biomarker.

Conclusion

The in vivo data strongly suggest that **E722-2648** is a promising therapeutic agent for colorectal cancers with aberrant Wnt signaling. It effectively reduces tumor growth and modulates key cancer-related pathways, including proliferation, apoptosis, and angiogenesis. The provided protocols offer a framework for reproducing and expanding upon these findings in a preclinical setting.

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